molecular formula C16H17Cl2NO B11107954 (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Cat. No.: B11107954
M. Wt: 310.2 g/mol
InChI Key: YXLCXAKWEZNCML-UPHRSURJSA-N
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Description

(4Z)-N-(3,4-dichlorophenyl)bicyclo[610]non-4-ene-9-carboxamide is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide typically involves a multi-step process. The initial step often includes the formation of the bicyclic nonene structure, followed by the introduction of the dichlorophenyl group. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its dichlorophenyl group is known to interact with various enzymes and receptors, making it a candidate for drug development studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group plays a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The bicyclic structure of the compound also contributes to its unique binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its carboxamide group, which enhances its binding affinity to biological targets. This unique feature makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H17Cl2NO

Molecular Weight

310.2 g/mol

IUPAC Name

(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

InChI

InChI=1S/C16H17Cl2NO/c17-13-8-7-10(9-14(13)18)19-16(20)15-11-5-3-1-2-4-6-12(11)15/h1-2,7-9,11-12,15H,3-6H2,(H,19,20)/b2-1-

InChI Key

YXLCXAKWEZNCML-UPHRSURJSA-N

Isomeric SMILES

C/1CC2C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)CC/C=C1

Canonical SMILES

C1CC2C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)CCC=C1

Origin of Product

United States

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